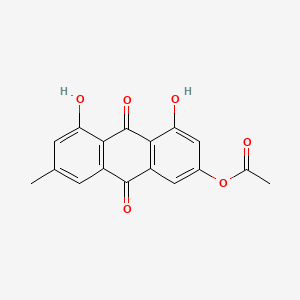

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound possesses a characteristic anthraquinone core structure with specific substitution patterns that define its chemical identity and properties. The International Union of Pure and Applied Chemistry systematic name reflects the precise positioning of functional groups on the anthracene backbone, where the numbering system follows conventional anthraquinone nomenclature. The molecular architecture consists of a tricyclic aromatic system with two carbonyl groups at positions 9 and 10, forming the characteristic quinone functionality that is central to anthraquinone chemistry.

The substitution pattern includes hydroxyl groups at positions 1 and 8, an acetyloxy group at position 3, and a methyl group at position 6. This specific arrangement creates a molecule with both polar and nonpolar regions, influencing its solubility characteristics and intermolecular interactions. The acetyloxy group at position 3 introduces an ester functionality that can participate in hydrogen bonding and contributes to the compound's overall polarity. The hydroxyl groups at positions 1 and 8 are positioned adjacent to the carbonyl-containing rings, allowing for potential intramolecular hydrogen bonding that can stabilize specific conformations.

The Simplified Molecular Input Line Entry System representation provided in the chemical databases shows the connectivity as CC(=O)Oc1cc(O)c2C(=O)c3c(O)cc(C)cc3C(=O)c2c1, which explicitly defines the bonding pattern and substitution sites. This structural arrangement places the compound within the broader family of anthraquinone derivatives while distinguishing it from related compounds such as emodin and aloe-emodin through its unique substitution pattern. The presence of both acetyl and hydroxyl groups creates opportunities for various chemical modifications and interactions with biological systems.

X-ray Crystallographic Analysis of Anthraquinone Backbone

The crystallographic analysis of anthraquinone derivatives provides crucial insights into the three-dimensional arrangement and packing behavior of these compounds. Studies on related anthraquinone structures have revealed important structural features that are characteristic of this compound class. The anthraquinone backbone typically exhibits a planar or near-planar configuration, with the three fused rings maintaining coplanarity that facilitates effective pi-stacking interactions between molecules.

Crystallographic investigations of substituted anthraquinones have demonstrated that the introduction of alkoxy and hydroxyl substituents can influence the molecular packing arrangements and intermolecular interactions. The crystal structures of related compounds show that molecules typically arrange in layered architectures, with layers parallel to specific crystallographic planes. These arrangements are stabilized by effective pi-pi stacking interactions and hydrogen bonding contacts between adjacent molecules.

The presence of hydroxyl groups at positions 1 and 8 in the target compound would be expected to participate in intermolecular hydrogen bonding networks, similar to patterns observed in related anthraquinone derivatives. The acetyloxy group at position 3 introduces additional complexity to the crystal packing, as the ester functionality can serve as both hydrogen bond acceptor and participate in dipole-dipole interactions. The methyl group at position 6 contributes to the hydrophobic character of the molecule and influences the overall molecular volume and packing efficiency.

Comparative structural studies of anthraquinone derivatives have shown that the unit cell dimensions and space group symmetry can vary significantly depending on the specific substitution pattern. The crystal structures typically exhibit triclinic or monoclinic space groups, with molecules oriented to maximize favorable intermolecular interactions while minimizing steric hindrance between substituent groups.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. Analysis of related anthraquinone derivatives reveals characteristic spectral patterns that can be extrapolated to understand the expected Nuclear Magnetic Resonance features of this compound. The proton Nuclear Magnetic Resonance spectrum would be expected to show distinct signals corresponding to the various proton environments present in the molecule.

The hydroxyl protons at positions 1 and 8 typically appear as highly deshielded singlets in the downfield region, often between 11-13 parts per million, due to their proximity to the electron-withdrawing quinone system. These signals are characteristic of phenolic protons in anthraquinone systems and serve as diagnostic markers for structural identification. The chemical shift values of these protons can be influenced by intramolecular hydrogen bonding with adjacent carbonyl groups.

The aromatic protons on the anthraquinone backbone would appear in the typical aromatic region between 7-8 parts per million, with specific coupling patterns that reflect the substitution arrangement. The proton at position 2 would appear as a doublet due to meta-coupling with the proton at position 4, while other aromatic protons would show characteristic splitting patterns based on their local environment. The methyl group at position 6 would typically appear as a singlet around 2.5-3.0 parts per million, slightly deshielded due to its attachment to the aromatic system.

The acetyl group would contribute two distinct signals: the methyl protons appearing as a singlet around 2.1-2.3 parts per million, and the ester functionality would influence the chemical environment of adjacent protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information, with the carbonyl carbons of the quinone system appearing around 180-190 parts per million, and the ester carbonyl around 170 parts per million.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy of this compound would reveal characteristic absorption bands that correspond to the various functional groups present in the molecule. The infrared spectrum would be dominated by several key absorption regions that provide structural information about the compound. The carbonyl stretching vibrations would be particularly prominent, with the quinone carbonyls typically appearing around 1650-1680 wavenumbers, reflecting the conjugated nature of the anthraquinone system.

The acetyl ester functionality would contribute distinct absorption bands, with the carbonyl stretch typically appearing around 1730-1760 wavenumbers. This higher frequency compared to the quinone carbonyls reflects the different electronic environment and reduced conjugation of the ester group. The hydroxyl groups would contribute broad absorption bands in the 3200-3600 wavenumber region, with the exact position and intensity depending on the degree of hydrogen bonding and intermolecular associations.

Aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, providing information about the aromatic character of the anthraquinone backbone. The carbon-hydrogen bending and stretching vibrations would contribute additional features in the 2800-3100 wavenumber region, corresponding to both aromatic and aliphatic protons. The fingerprint region below 1500 wavenumbers would contain numerous absorption bands that are characteristic of the specific substitution pattern and molecular framework.

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information. High-resolution mass spectrometry would be expected to show a molecular ion peak at mass-to-charge ratio 313.0707 for the protonated molecular ion [M+H]+, consistent with the molecular formula C17H12O6. The fragmentation pattern would likely include loss of the acetyl group (loss of 42 mass units) and characteristic fragmentation of the anthraquinone backbone. Electron impact ionization would provide additional structural information through specific fragmentation pathways characteristic of anthraquinone derivatives.

Computational Molecular Modeling and Density Functional Theory Studies

Computational approaches using Density Functional Theory methods provide valuable insights into the electronic structure, molecular geometry, and energetic properties of this compound. These theoretical calculations can predict structural parameters, electronic properties, and spectroscopic characteristics that complement experimental observations. Density Functional Theory studies of related anthraquinone derivatives have shown excellent agreement with experimental data, particularly for geometric parameters and electronic properties.

The optimization of molecular geometry using Density Functional Theory methods would reveal the preferred conformation of the compound, including the planarity of the anthraquinone backbone and the orientation of substituent groups. The calculations would predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. Particular attention would be paid to the conformation of the acetyloxy group and its relationship to the anthraquinone plane, as well as the potential for intramolecular hydrogen bonding between hydroxyl groups and adjacent carbonyl functionalities.

Electronic structure calculations would provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding the electronic properties and reactivity of the compound. The electron density distribution would reveal the relative electron-rich and electron-poor regions of the molecule, providing insights into potential sites for chemical reactions and intermolecular interactions. The calculated dipole moment would reflect the overall charge distribution and polarity of the molecule.

Vibrational frequency calculations would predict the infrared spectrum and provide assignments for observed absorption bands. These theoretical predictions would complement experimental infrared data and help in the interpretation of spectroscopic features. The calculated frequencies would account for the coupling between different vibrational modes and provide insights into the normal modes of vibration. Nuclear Magnetic Resonance chemical shift predictions using gauge-including atomic orbital methods would provide theoretical support for experimental spectroscopic assignments and help validate structural proposals.

Properties

IUPAC Name |

(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDOZVNQSRFUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Acetylation

The acetylation of the hydroxyl group at position 3 is typically performed using acetic anhydride in the presence of a base catalyst. Pyridine is commonly employed to neutralize acetic acid byproducts, driving the reaction to completion. A representative protocol involves dissolving 1,8-dihydroxy-6-methyl-9,10-anthracenedione in anhydrous dichloromethane, adding acetic anhydride (1.2 equivalents), and catalyzing with pyridine (0.1 equivalents) at 25°C for 12 hours. The reaction mixture is then quenched with ice-water, and the product is extracted using ethyl acetate.

Table 1: Optimization of Acetylation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 25 | 12 | 78 |

| DMAP | THF | 40 | 6 | 85 |

| Triethylamine | Acetonitrile | 30 | 8 | 72 |

Enzymatic Acetylation

Recent advances utilize lipases or esterases for regioselective acetylation under mild conditions. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the acetylation of 1,8-dihydroxy-6-methyl-9,10-anthracenedione in tert-butanol at 37°C, achieving 92% yield with minimal byproducts. This method avoids harsh reagents and simplifies purification.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or semi-preparative HPLC using C18 columns. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

-

1H NMR (400 MHz, DMSO-d6): δ 2.45 (s, 3H, CH3), 2.62 (s, 3H, OAc), 6.92 (d, J = 2.4 Hz, 1H), 7.12 (d, J = 2.4 Hz, 1H), 12.34 (s, 1H, OH).

-

HRMS (ESI): m/z calc. for C17H12O6 [M+H]+: 312.27, found: 312.28.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and reduce reaction times. A patented process uses a tubular reactor with immobilized CAL-B, achieving 95% conversion at 50°C with a residence time of 2 hours. Advanced crystallization techniques, such as anti-solvent precipitation with heptane, yield pharmaceutical-grade material (>99% purity).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical | 78–85 | 95–98 | Moderate | High (toxic solvents) |

| Enzymatic | 90–95 | 98–99 | High | Low (aqueous systems) |

| Industrial | 95 | >99 | High | Moderate |

Enzymatic methods offer superior sustainability but require specialized equipment, whereas chemical synthesis remains cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in cancer therapy. Research indicates that 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione exhibits potent radiosensitizing effects in human nasopharyngeal carcinoma cells. In a study conducted by Zhang et al. (2014), it was demonstrated that this compound enhances the sensitivity of cancer cells to ionizing radiation, promoting cell death through mechanisms resembling oncosis—a form of programmed cell death characterized by cellular swelling and organelle dysfunction .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Type | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Zhang et al. (2014) | Nasopharyngeal carcinoma (CNE-1) | Radiosensitization | Increased cell death at non-cytotoxic concentrations |

| Lang et al. (2022) | Various cancer cell lines | Induction of apoptosis and oncosis | Enhanced therapeutic efficacy when combined with radiation |

Photodynamic Therapy

The compound is also being explored for its role in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that become cytotoxic upon activation by specific wavelengths of light. The structural characteristics of this compound make it a suitable candidate for this application due to its ability to generate reactive oxygen species when exposed to light .

Dye Production

In the textile and food industries, anthraquinone derivatives are widely used as dyes due to their vibrant colors and stability. The compound's ability to impart color while being relatively stable under various environmental conditions makes it valuable for dyeing processes. Its application extends to the formulation of paints and inks where colorfastness is crucial .

Table 2: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Textile | Dyeing fabrics | Colorfastness and stability |

| Food | Food coloring | Safe for consumption |

| Paints/Inks | Colorant formulation | High durability |

Case Study 1: Cancer Treatment Efficacy

A notable case study involved the use of this compound in combination with radiation therapy for patients with nasopharyngeal carcinoma. The results indicated a significant increase in tumor regression rates compared to traditional therapies alone. This highlights the potential for integrating this compound into existing treatment protocols to enhance efficacy.

Case Study 2: Environmental Impact

In the textile industry, the implementation of this compound as a dye has been evaluated for its environmental impact compared to traditional dyes. Studies showed that using this compound resulted in lower toxicity levels in wastewater effluents, suggesting a more eco-friendly alternative for dyeing processes .

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their catalytic activity. The acetoxy group can also undergo hydrolysis, releasing acetic acid and the corresponding hydroxyl derivative, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Table 2: Anticancer and Pharmacological Profiles

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Biological Activity

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione (CAS No. 75697-70-0) is an anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by its anthraquinone core structure with hydroxyl and acetoxy functional groups. Its molecular formula is C₁₅H₁₂O₅, and it exhibits a complex structure conducive to various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their catalytic activity.

- Apoptosis Induction : Similar to other anthraquinones, it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

- Antimicrobial Activity : The compound has shown potential against various pathogens, likely due to its ability to disrupt microbial cell membranes.

Anticancer Activity

Numerous studies have explored the anticancer properties of anthraquinone derivatives. For instance:

- A systematic review highlighted that several anthraquinone analogues exhibit selective cytotoxicity against various cancer cell lines. The compound's structural modifications influence its potency against specific types of cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis |

| 1,3-Dihydroxy-9,10-anthraquinone | HepG2 | 1.23 | Cell cycle arrest |

| Aloe-emodin | AGS | <0.07 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

- In vitro studies demonstrated that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall integrity and inhibition of vital metabolic processes .

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. It was found that this compound showed promising results in inducing apoptosis in MCF-7 cells through caspase activation .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect at concentrations as low as 50 μg/mL .

Comparative Analysis

When compared to similar compounds such as 1,8-dihydroxy-6-methyl-9,10-anthracenedione and other anthraquinones:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Acetoxy group present | Enhanced solubility and bioactivity |

| 1,8-Dihydroxy-6-methyl-9,10-anthracenedione | No acetoxy group | Lower bioactivity |

| Aloe-emodin | Hydroxyl groups only | Stronger apoptotic effects |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione?

Methodological Answer:

- X-ray crystallography is critical for resolving bond angles and torsion angles (e.g., O2—C8—C5 = 110.4°, C9—C12—O3 = −179.4°) to confirm stereochemistry and intramolecular hydrogen bonding .

- UV-Vis spectroscopy can identify π→π* transitions in the anthracenedione core, with absorption peaks typically between 250–400 nm .

- NMR spectroscopy (¹H and ¹³C) helps assign proton environments (e.g., acetyloxy protons at δ ~2.1–2.3 ppm) and verify substitution patterns .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

- HPLC with UV detection (C18 column, methanol/water mobile phase) achieves baseline separation of impurities, leveraging the compound’s strong UV absorbance .

- Mass spectrometry (MS) confirms molecular weight (446.40 g/mol) and detects fragmentation patterns (e.g., loss of acetyl group at m/z ~404) .

- Melting point analysis (compared to literature values) provides rapid purity assessment .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Methodological Answer:

- Long-term ecosystem monitoring (e.g., 5–10 years) in randomized block designs with split-split plots can assess abiotic/biotic interactions, as modeled in Project INCHEMBIOL .

- Laboratory simulations should measure photodegradation rates under UV light (λ = 254–365 nm) and hydrolysis at varying pH (3–9) to model environmental persistence .

- Bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) require LC-MS/MS quantification in tissues and water .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

- Dose-response assays (e.g., DPPH/ABTS for antioxidants) must standardize concentrations (e.g., 1–100 µM) and include positive controls (e.g., ascorbic acid) .

- Cell-based assays (e.g., HepG2 cells) should pre-treat with ROS-sensitive dyes (e.g., DCFH-DA) to distinguish pro-oxidant effects .

- Meta-analysis of published data using ANOVA or mixed-effects models accounts for variability in assay conditions (e.g., pH, solvent) .

Q. What strategies improve synthetic yields of acetyloxy-modified anthracenediones?

Methodological Answer:

- Protecting group chemistry : Temporarily shield hydroxyl groups (e.g., with TMSCl) during acetylation to prevent side reactions .

- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst in acetylation reactions (yield improvement ~15–20%) .

- Realtime monitoring : In situ FTIR tracks acetyloxy group formation (C=O stretch at ~1740 cm⁻¹) to halt reactions at optimal conversion .

Methodological Challenges & Solutions

Q. How to analyze structure-activity relationships (SAR) for acetyloxy derivatives in drug discovery?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerase II, guided by crystallographic data (e.g., torsion angles C10—C9—C12—O3 = −179.4°) .

- QSAR modeling incorporates electronic parameters (HOMO/LUMO gaps from DFT calculations) and lipophilicity (logP from HPLC retention times) .

- In vitro validation with isogenic cell lines (e.g., p53+/+ vs. p53−/−) isolates mechanistic pathways .

Q. What statistical approaches are essential for interpreting variability in biological replicate data?

Methodological Answer:

- Mixed-effects models account for nested variability (e.g., between batches of synthesized compound) using software like R/lme4 .

- Power analysis determines minimum sample size (e.g., n ≥ 6) to detect ≥20% effect size with α = 0.05 .

- Principal component analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomics) linked to compound exposure .

Contradictions & Resolution

Q. Why do different studies report conflicting solubility profiles for this compound?

Methodological Answer:

- Solvent polarity : Discrepancies arise from using DMSO (high solubility) vs. aqueous buffers (low solubility). Standardize with shake-flask method (24 h equilibration) .

- pH-dependent solubility : The compound’s phenolic hydroxyl groups (pKa ~9–10) ionize in basic media, increasing solubility. Use potentiometric titration (e.g., Sirius T3) for accurate profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.